N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H27N5O3 and its molecular weight is 385.468. The purity is usually 95%.
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Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (referred to as compound A) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a tetrahydrobenzo[b][1,4]oxazepine moiety and a triazole carboxamide group. Its molecular formula is C22H32N4O4 with a molecular weight of 448.6 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Studies have indicated that compound A exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be lower than those for commonly used antibiotics, suggesting a potential role as an alternative antimicrobial agent.
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
E. coli | 8 | Ampicillin | 16 |
S. aureus | 4 | Vancomycin | 8 |
Antiviral Activity
Research has also explored the antiviral properties of compound A. Preliminary studies suggest that it may inhibit viral replication in cell cultures infected with influenza virus. The mechanism appears to involve the disruption of viral entry into host cells.
Anticancer Properties
The compound has shown promising results in cancer cell lines. In particular, it was effective against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating strong cytotoxic effects.
Cancer Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
MCF-7 | 10 | Doxorubicin | 15 |
A549 | 12 | Cisplatin | 20 |
The biological activity of compound A is believed to stem from its ability to interact with specific molecular targets within cells. For instance:
- Enzyme Inhibition : Compound A may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : It may also modulate receptor activity related to cell signaling pathways that control growth and apoptosis.
Case Studies
Several case studies have highlighted the biological efficacy of compound A:
- Case Study on Antimicrobial Efficacy : In a controlled study involving infected mice models, treatment with compound A resulted in a significant reduction in bacterial load compared to untreated controls.
- Case Study on Anticancer Activity : Another study evaluated the effects of compound A on tumor growth in xenograft models. Results showed a marked decrease in tumor size and increased survival rates among treated subjects.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-13(2)8-9-25-16-10-14(21-18(26)15-11-24(5)23-22-15)6-7-17(16)28-12-20(3,4)19(25)27/h6-7,10-11,13H,8-9,12H2,1-5H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMZDKQJSUUTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CN(N=N3)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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